5-Methyl-2-nitrobenzoic acid

Catalog No.
S749047
CAS No.
3113-72-2
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-nitrobenzoic acid

CAS Number

3113-72-2

Product Name

5-Methyl-2-nitrobenzoic acid

IUPAC Name

5-methyl-2-nitrobenzoic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

QRRSIFNWHCKMSW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

5-Methyl-2-nitro benzoic acid

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Synthesis and characterization:

5-Methyl-2-nitrobenzoic acid can be synthesized through various methods, including nitration of 5-methylbenzoic acid or through oxidation of 5-nitrotoluene. Its properties and structure have been well-characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy [, ].

Applications in medicinal chemistry:

-Methyl-2-nitrobenzoic acid serves as a valuable intermediate in the synthesis of various bioactive molecules, including:

  • Antibacterial agents: Derivatives of 5-methyl-2-nitrobenzoic acid have been explored for their potential antibacterial activity against various gram-positive and gram-negative bacteria [].
  • Anticancer agents: Studies suggest that certain modified forms of 5-methyl-2-nitrobenzoic acid exhibit promising anticancer properties by targeting specific cancer cell pathways [].

Other research applications:

Beyond its role in medicinal chemistry, 5-Methyl-2-nitrobenzoic acid finds applications in various scientific research fields, such as:

  • Material science: This compound has been investigated for its potential use in the development of functional materials with specific properties, such as nonlinear optical materials [].
  • Environmental science: Research explores the use of 5-methyl-2-nitrobenzoic acid as a probe molecule to understand the adsorption and degradation behavior of organic pollutants in environmental matrices [].

5-Methyl-2-nitrobenzoic acid is an aromatic compound classified as a nitrated carboxylic acid. Its molecular formula is C₈H₇NO₄, and it features a methyl group and a nitro group attached to a benzoic acid structure. The compound is characterized by its light yellow crystalline appearance and has a melting point range of approximately 131 to 138 degrees Celsius . It is insoluble in water and exhibits moderate solubility in organic solvents, which is typical for many carboxylic acids with similar structures .

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing heat in the process. This reaction is typical for carboxylic acids when they encounter both organic and inorganic bases .
  • Nitration: The compound can undergo further nitration, leading to additional nitro groups being introduced into the aromatic ring under specific conditions .
  • Reduction: The nitro group can be reduced to an amine, allowing for the synthesis of various derivatives that may have different biological activities .

The biological activity of 5-methyl-2-nitrobenzoic acid has been explored in various studies. Its derivatives have shown potential antibacterial properties, particularly against certain strains of bacteria. Additionally, the compound's structure suggests potential applications in medicinal chemistry due to the presence of both carboxylic and nitro functionalities, which are known to influence biological interactions .

Several methods exist for synthesizing 5-methyl-2-nitrobenzoic acid:

  • Nitration of Methyl 3-methylbenzoate: A notable green synthesis method involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride. This method emphasizes high selectivity and efficiency while minimizing environmental impact .
  • Direct Nitration: The compound can also be synthesized through direct nitration of 5-methylbenzoic acid using nitrating agents such as concentrated nitric acid or nitrogen dioxide under controlled conditions .
  • Alternative Synthetic Routes: Other synthetic routes may involve variations in reaction conditions or the use of different nitrating agents, which can affect yield and purity .

5-Methyl-2-nitrobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.
  • Dyes and Pigments: The compound can be utilized in the production of dyes due to its chromophoric properties.
  • Research: It is often used in chemical research for studying reaction mechanisms involving nitrated aromatic compounds .

Interaction studies involving 5-methyl-2-nitrobenzoic acid have focused on its reactivity with biological molecules. These studies suggest that the compound can interact with proteins and enzymes, potentially influencing their activity. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profiles in medicinal applications .

5-Methyl-2-nitrobenzoic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-4-nitrobenzoic acidNitro group at para positionExhibits different biological activity compared to 5-methyl variant
2-Nitrobenzoic acidSingle nitro group on benzene ringMore soluble in water due to lack of methyl substitution
5-Nitrosalicylic acidContains both nitro and hydroxyl groupsOften used in analytical chemistry for complexation studies
4-Methyl-2-nitrobenzoic acidNitro group at meta positionDifferent reactivity patterns due to meta substitution

The uniqueness of 5-methyl-2-nitrobenzoic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Crystals or very light yellow solid. (NTP, 1992)

XLogP3

2.4

LogP

1.63 (LogP)

Melting Point

273 to 277 °F (NTP, 1992)

UNII

M9473083XH

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3113-72-2

Wikipedia

5-methyl-2-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 5-methyl-2-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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